molecular formula C7H7ClN2O2 B13330790 2-(2-Chloropyrimidin-4-yl)propanoic acid

2-(2-Chloropyrimidin-4-yl)propanoic acid

Cat. No.: B13330790
M. Wt: 186.59 g/mol
InChI Key: VILDAGRVYZNUGZ-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)propanoic acid (CAS: 2409139-97-3) is a chlorinated pyrimidine derivative with a propanoic acid side chain. It is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility as a building block for heterocyclic synthesis. The compound is commercially available in quantities such as 5 mg ($473.00) and 25 mg ($1,307.00), with a purity of 97% . Its pyrimidine core, substituted with a chlorine atom at the 2-position, enhances reactivity in cross-coupling reactions, making it valuable for developing kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)propanoic acid

InChI

InChI=1S/C7H7ClN2O2/c1-4(6(11)12)5-2-3-9-7(8)10-5/h2-4H,1H3,(H,11,12)

InChI Key

VILDAGRVYZNUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-yl)propanoic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the propanoic acid group. One common method is the reaction of 2-chloropyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloropyrimidin-4-yl)propanoic acid can be scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxo compounds, and amino derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

2-(2-Chloropyrimidin-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(2-chloropyrimidin-4-yl)propanoic acid with three structurally related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
2-(2-Chloropyrimidin-4-yl)propanoic acid 2409139-97-3 C₇H₆ClN₂O₂ 2-chloropyrimidinyl, propanoic acid Drug intermediates, agrochemicals
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid 590395-58-7 C₁₁H₁₁ClO₅ Phenoxy ring with Cl, formyl, OCH₃ groups Bioconjugation, ligand design
(2-Amino-4-arylimidazolyl)propanoic acids* Not specified Varies Imidazolyl core with aryl and amino groups Enzyme inhibitors, bioactivity studies
2-Cyanopyridine 100-70-9 C₆H₄N₂ Pyridine with cyano group Catalyst, organic synthesis

Notes:

  • Phenoxy vs. Pyrimidinyl Core: The phenoxy derivative (CAS 590395-58-7) features a bulkier aromatic system with electron-withdrawing substituents (Cl, formyl), which may reduce solubility in polar solvents compared to the pyrimidinyl analogue .
  • Reactivity: The chlorine atom in 2-(2-chloropyrimidin-4-yl)propanoic acid facilitates nucleophilic aromatic substitution, whereas the formyl group in the phenoxy derivative enables condensation reactions .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn:

  • Polarity: The pyrimidinyl compound’s nitrogen-rich aromatic core may confer higher polarity than the phenoxy analogue, affecting chromatographic retention times.
  • Stability : Chlorine substitution on pyrimidine enhances stability under acidic conditions compared to formyl-containing derivatives, which are prone to oxidation .

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